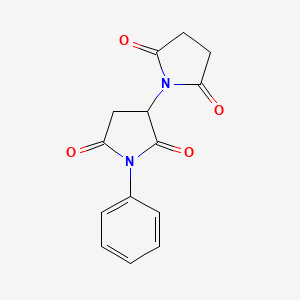
2-Ethyl-1-nitroanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-nitroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds with a wide range of applications, particularly in the dye and pharmaceutical industries. The compound is characterized by the presence of an ethyl group and a nitro group attached to the anthraquinone core, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-nitroanthraquinone typically involves the nitration of 2-ethyl anthraquinone. This process can be carried out using fuming nitric acid in an organic halohydrocarbon solvent . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-1-nitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas and copper nanoparticles as catalysts.
Substitution: Amines and other nucleophiles under appropriate conditions.
Major Products:
Reduction: 1-amino-2-ethyl anthraquinone.
Substitution: Various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-nitroanthraquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, although specific applications are less documented.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-nitroanthraquinone involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-nitroanthraquinone: Similar in structure but with a methyl group instead of an ethyl group.
1-Nitroanthraquinone: Lacks the ethyl group, leading to different chemical properties and reactivity.
Uniqueness: 2-Ethyl-1-nitroanthraquinone is unique due to the presence of both an ethyl and a nitro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific industrial and research applications .
Eigenschaften
CAS-Nummer |
56600-58-9 |
|---|---|
Molekularformel |
C16H11NO4 |
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
2-ethyl-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C16H11NO4/c1-2-9-7-8-12-13(14(9)17(20)21)16(19)11-6-4-3-5-10(11)15(12)18/h3-8H,2H2,1H3 |
InChI-Schlüssel |
GROCBQWLHMMTLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)











